An In-depth Technical Guide to the Intermediate of Tranexamic Acid-¹³C₂,¹⁵N
An In-depth Technical Guide to the Intermediate of Tranexamic Acid-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled intermediate of Tranexamic Acid, specifically 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N. This document details its chemical identity, a plausible synthetic route, and its role in the preparation of labeled Tranexamic Acid. It is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics who utilize isotopically labeled compounds as internal standards or tracers.
Introduction
Tranexamic Acid is a synthetic analog of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent. It is widely used to prevent or treat excessive blood loss in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding. The mechanism of action involves the reversible blockade of lysine-binding sites on plasminogen, thereby inhibiting its activation to plasmin, the enzyme responsible for the degradation of fibrin (B1330869) clots.
Isotopically labeled versions of pharmaceutical compounds are crucial tools in drug development and clinical research. Tranexamic Acid-¹³C₂,¹⁵N, and its synthetic intermediate, 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N, serve as ideal internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of stable heavy isotopes (¹³C and ¹⁵N) provides a distinct mass signature without altering the chemical properties of the molecule, allowing for precise and accurate quantification in biological matrices.
The key intermediate in one of the common synthetic pathways to Tranexamic Acid is 4-(aminomethyl)benzoic acid. Consequently, the synthesis of Tranexamic Acid-¹³C₂,¹⁵N proceeds through the preparation of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N.
Chemical Identity and Properties
The intermediate of Tranexamic Acid-¹³C₂,¹⁵N is 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N .
| Property | Value |
| Chemical Name | 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N |
| Synonyms | p-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N |
| Molecular Formula | C₆¹³C₂H₉¹⁵NO₂ |
| Molecular Weight | 154.14 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Plausible Synthetic Pathway
A common and efficient method for the synthesis of 4-(aminomethyl)benzoic acid is the catalytic reduction of 4-cyanobenzoic acid. To introduce the isotopic labels at the desired positions (the carboxylic acid carbon, the methylene (B1212753) carbon, and the nitrogen atom), a plausible synthetic route would start from a commercially available labeled precursor, such as potassium cyanide-¹³C,¹⁵N (K¹³C¹⁵N).
The overall synthetic scheme can be envisioned in two main stages:
-
Synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N: This stage involves the introduction of the labeled aminomethyl group onto the benzoic acid scaffold.
-
Conversion to Tranexamic Acid-¹³C₂,¹⁵N: This involves the reduction of the aromatic ring of the labeled intermediate to the corresponding cyclohexane (B81311) derivative.
The following sections provide a detailed, albeit hypothetical, experimental protocol for this synthesis. This protocol is based on established chemical transformations for the unlabeled analogs and general principles of isotopic labeling.
Experimental Protocol: Synthesis of 4-(Chloromethyl)benzoic Acid-¹³C
Materials:
-
4-Carboxybenzaldehyde
-
Thionyl chloride (SOCl₂)
-
Methanol (B129727) (anhydrous)
-
Potassium cyanide-¹³C (K¹³CN)
-
Hydrochloric acid (HCl)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous solvents (THF, Diethyl ether)
Procedure:
-
Esterification of 4-Carboxybenzaldehyde: 4-Carboxybenzaldehyde is first protected as its methyl ester to prevent side reactions. 4-Carboxybenzaldehyde is refluxed with an excess of methanol and a catalytic amount of sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude methyl 4-formylbenzoate (B8722198) is purified by column chromatography.
-
Cyanation with K¹³CN: Methyl 4-formylbenzoate is then converted to the corresponding cyanohydrin using K¹³CN. The aldehyde is dissolved in a suitable solvent like ethanol (B145695), and an aqueous solution of K¹³CN is added dropwise at 0°C, followed by the slow addition of a mild acid (e.g., acetic acid) to generate HCN in situ.
-
Conversion to Chloromethyl Intermediate: The cyanohydrin is then converted to the chloromethyl derivative. This can be achieved by reaction with thionyl chloride. The crude cyanohydrin is dissolved in an inert solvent like dichloromethane, and thionyl chloride is added dropwise at 0°C. The reaction is then warmed to room temperature and stirred until completion.
-
Hydrolysis to 4-(Chloromethyl)benzoic Acid-¹³C: The resulting methyl 4-(chloromethyl)benzoate-¹³C is hydrolyzed to the carboxylic acid by refluxing with aqueous HCl. After cooling, the product precipitates and is collected by filtration.
Experimental Protocol: Synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N
Materials:
-
4-(Chloromethyl)benzoic Acid-¹³C
-
Potassium phthalimide-¹⁵N (prepared from phthalic anhydride (B1165640) and ¹⁵NH₄Cl)
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Gabriel Synthesis with ¹⁵N-Phthalimide: 4-(Chloromethyl)benzoic Acid-¹³C is reacted with potassium phthalimide-¹⁵N in a solvent like dimethylformamide (DMF) at an elevated temperature. This introduces the ¹⁵N-labeled nitrogen.
-
Hydrazinolysis: The resulting phthalimido derivative is then treated with hydrazine hydrate in refluxing ethanol to cleave the phthaloyl group and liberate the primary amine.
-
Purification and Isolation: After cooling, the phthalhydrazide (B32825) byproduct is removed by filtration. The filtrate is acidified with HCl to precipitate the product, 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N hydrochloride. The free amino acid can be obtained by neutralization.
Experimental Protocol: Conversion to Tranexamic Acid-¹³C₂,¹⁵N
Materials:
-
4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N
-
Rhodium on alumina (B75360) (Rh/Al₂O₃) or Platinum oxide (PtO₂) catalyst
-
Hydrogen gas (H₂)
-
Water or a suitable solvent
-
Autoclave/high-pressure hydrogenation apparatus
Procedure:
-
Catalytic Hydrogenation: 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N is dissolved in water or a suitable solvent and placed in a high-pressure autoclave with a catalytic amount of Rh/Al₂O₃ or PtO₂.
-
Reaction Conditions: The autoclave is purged with hydrogen gas and then pressurized to a high pressure (e.g., 100-150 atm). The reaction mixture is heated to a high temperature (e.g., 100-150 °C) with vigorous stirring.
-
Work-up and Purification: After the reaction is complete (monitored by the cessation of hydrogen uptake), the autoclave is cooled and depressurized. The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield a mixture of cis- and trans-Tranexamic Acid-¹³C₂,¹⁵N. The desired trans-isomer is typically isolated and purified by recrystallization.
Quantitative Data (Hypothetical)
The following tables summarize hypothetical quantitative data for the synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N and its conversion to Tranexamic Acid-¹³C₂,¹⁵N. These values are representative of what might be expected from a well-optimized synthesis.
Table 1: Synthesis of 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N
| Step | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | 4-Carboxybenzaldehyde | Methyl 4-formylbenzoate | 95 | >98 |
| 2 | Methyl 4-formylbenzoate | Methyl 4-(cyanohydrin)benzoate-¹³C | 90 | Crude |
| 3 | Methyl 4-(cyanohydrin)benzoate-¹³C | Methyl 4-(chloromethyl)benzoate-¹³C | 85 | >97 |
| 4 | Methyl 4-(chloromethyl)benzoate-¹³C | 4-(Chloromethyl)benzoic Acid-¹³C | 92 | >98 |
| 5 | 4-(Chloromethyl)benzoic Acid-¹³C | 4-(Phthalimidomethyl)benzoic Acid-¹³C,¹⁵N | 88 | >95 |
| 6 | 4-(Phthalimidomethyl)benzoic Acid-¹³C,¹⁵N | 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N | 85 | >99 |
Table 2: Conversion to Tranexamic Acid-¹³C₂,¹⁵N
| Starting Material | Product | Yield (%) | Purity (%) (trans-isomer by HPLC) |
| 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N | Tranexamic Acid-¹³C₂,¹⁵N | 75 | >99 |
Table 3: Spectroscopic Data for 4-(Aminomethyl)benzoic Acid-¹³C₂,¹⁵N (Hypothetical)
| Technique | Data |
| ¹H NMR (400 MHz, D₂O) | δ 7.95 (d, J=8.0 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H), 4.15 (s, 2H) |
| ¹³C NMR (100 MHz, D₂O) | δ 175.0 (¹³COOH), 145.0, 131.0, 130.0, 128.0, 45.0 (¹³CH₂NH₂) |
| Mass Spec (ESI+) | m/z 155.08 [M+H]⁺ |
Visualizations
Signaling Pathway: Fibrinolysis and the Mechanism of Action of Tranexamic Acid
The following diagram illustrates the fibrinolysis pathway and highlights the inhibitory action of Tranexamic Acid.
Caption: Mechanism of action of Tranexamic Acid in the fibrinolysis pathway.
Experimental Workflow: Synthesis of Tranexamic Acid-¹³C₂,¹⁵N
The following diagram outlines the key steps in the proposed synthesis of Tranexamic Acid-¹³C₂,¹⁵N.
Caption: Proposed synthetic workflow for Tranexamic Acid-¹³C₂,¹⁵N.
